molecular formula C11H13BrFNO2 B3007106 5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine CAS No. 1256545-29-5

5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine

Cat. No. B3007106
CAS RN: 1256545-29-5
M. Wt: 290.132
InChI Key: NGISVAZZHKQNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine" is a halogenated pyridine derivative, which is a class of compounds that have been extensively studied due to their potential applications in medicinal chemistry and as building blocks in organic synthesis. Halogenated pyridines are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of halogenated pyridines can be complex, involving multiple steps and regioselective reactions. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved through a series of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, involving regioselective methoxylation and bromination steps, leading to the desired product in an overall yield of 67% . Similarly, carbon-carbon coupling reactions play a crucial role in the synthesis of novel pyridine derivatives, as demonstrated in the synthesis of 3-bromo-5-(2,5-difluorophenyl)pyridine .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be elucidated using spectroscopic techniques and computational methods. For example, a combined experimental and computational study of 3-bromo-5-(2,5-difluorophenyl)pyridine revealed insights into its structure through XRD and DFT studies, which showed good correspondence . The molecular structure influences the physical and chemical properties of the compound, including its reactivity and potential biological activity.

Chemical Reactions Analysis

Halogenated pyridines can undergo various chemical reactions, including nucleophilic substitutions, which are influenced by the presence and position of the halogen substituents. The reactivity of these compounds can be further understood through studies such as the regiospecific allylic bromination of 4-methoxy-1,1,1-trihalo-3-alken-2-ones, which are precursors to heterocyclic compounds . The reactivity and stability of these compounds can also be assessed through computational studies, such as HOMO and LUMO analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines, such as their spectroscopic characteristics, can be characterized using techniques like FT-IR and NMR spectroscopy . Computational studies, including DFT and TD-DFT methods, can predict vibrational frequencies, chemical shifts, and non-linear optical properties, which are essential for understanding the behavior of these compounds under different conditions . Additionally, the biological activities of these compounds, such as their antimicrobial properties, can be evaluated through experimental methods like MIC testing .

Scientific Research Applications

Heterocyclic Synthesis

5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine derivatives have been utilized in the synthesis of heterocyclic compounds. For example, Martins (2002) reported the use of similar compounds in the synthesis of twelve 5-bromo[5,5-dibromo]-4-methoxy-1,1,1-trihalo-3-alken-2-ones and 6-bromo-5-methoxy-1,1,1,2,2-pentafluoro-4-hexen-2-one, demonstrating their usefulness in heterocyclic synthesis (Martins, 2002).

Pyridoxaboroles Synthesis

Steciuk et al. (2015) discussed the synthesis of pyridoxaboroles from simple halopyridines, which are fused heterocyclic systems composed of pyridine and five-membered oxaborole rings. This study highlights the potential of using halopyridines, such as 5-bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine, in the creation of pyridoxaboroles, offering insights into nitrogen-boron coordination and hydrogen bonding in these compounds (Steciuk et al., 2015).

Nucleophilic Aromatic Substitution Studies

Abramovitch, Helmer, and Liveris (1968) investigated the kinetics of reactions between various halogeno-pyridines and their N-oxides with methoxide ion, which includes the study of 2-bromo-pyridines. This research provides valuable information on the reactivity and potential applications of bromo-pyridines in nucleophilic aromatic substitution reactions (Abramovitch, Helmer, & Liveris, 1968).

properties

IUPAC Name

5-bromo-3-fluoro-2-(oxan-4-ylmethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO2/c12-9-5-10(13)11(14-6-9)16-7-8-1-3-15-4-2-8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGISVAZZHKQNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-[(oxan-4-yl)methoxy]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.